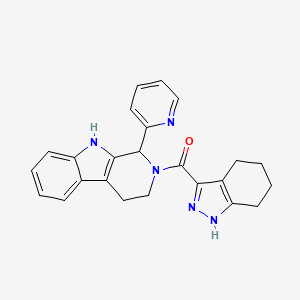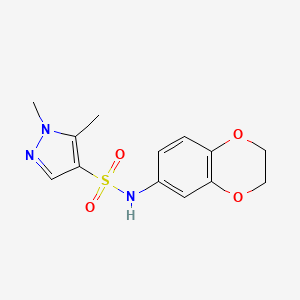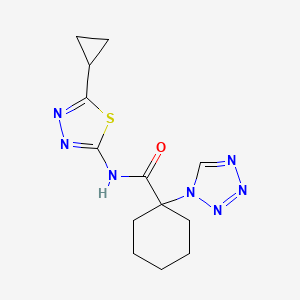![molecular formula C21H14ClN3O5 B6001259 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6001259.png)
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide, commonly known as C16, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound belongs to the class of benzoxazole derivatives and has been found to possess several interesting properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of C16 is not yet fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, C16 has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Biochemical and Physiological Effects:
C16 has been found to possess several interesting biochemical and physiological effects. It has been found to inhibit the production of certain cytokines that are involved in the inflammatory response. Additionally, C16 has been found to induce apoptosis in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using C16 in lab experiments is its ability to inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, C16 has been found to induce apoptosis in cancer cells, making it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using C16 in lab experiments is its potential toxicity, which needs to be carefully evaluated before its use in humans.
Direcciones Futuras
There are several future directions for the research on C16. One of the potential areas of investigation is its use as an anti-inflammatory agent. Additionally, C16 has been found to possess anti-cancer properties, making it a promising candidate for the development of anti-cancer drugs. Further research is needed to fully understand the mechanism of action of C16 and to evaluate its potential toxicity.
Métodos De Síntesis
The synthesis of C16 involves the reaction of 2-amino-4-chlorophenol with salicylic acid in the presence of phosphorus oxychloride to form 2-(4-chlorophenyl)benzoxazole. This compound is then reacted with 2-nitrophenol and acetic anhydride to yield the final product, N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide.
Aplicaciones Científicas De Investigación
C16 has been extensively studied for its potential applications in the field of medicine. It has been found to possess several interesting properties that make it a promising candidate for further investigation. Some of the potential applications of C16 include its use as an anti-inflammatory agent, anti-cancer agent, and as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O5/c22-14-7-5-13(6-8-14)21-24-16-11-15(9-10-18(16)30-21)23-20(26)12-29-19-4-2-1-3-17(19)25(27)28/h1-11H,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAHUONWBAPMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6001177.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6001185.png)


![6-[3-(methoxymethyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6001208.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B6001219.png)
![3'-{[1-(2-hydroxyphenyl)ethylidene]amino}-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B6001220.png)
![2-cinnamoyl-3-[(4-methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6001221.png)


![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6001247.png)
![2-[(2-propoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6001255.png)

![1-[2-hydroxy-3-(3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6001276.png)
